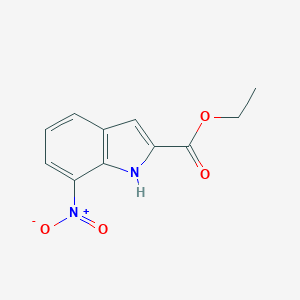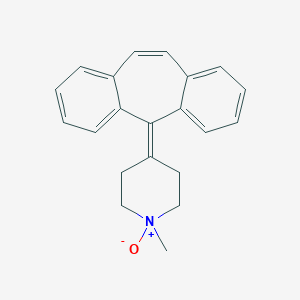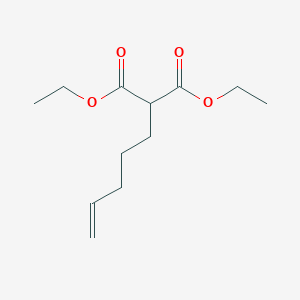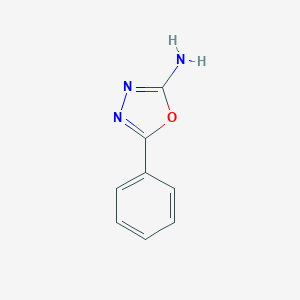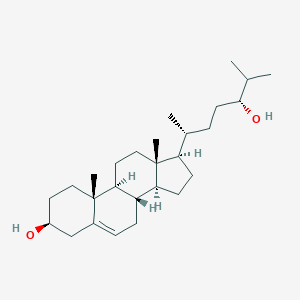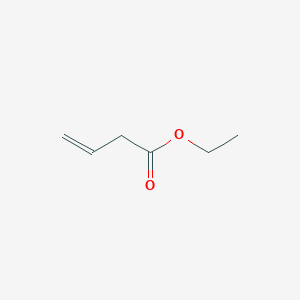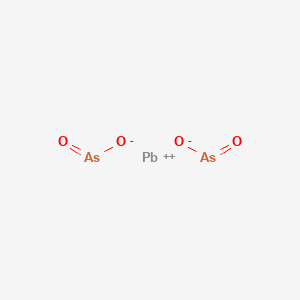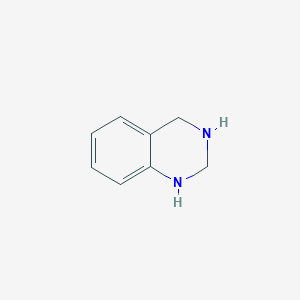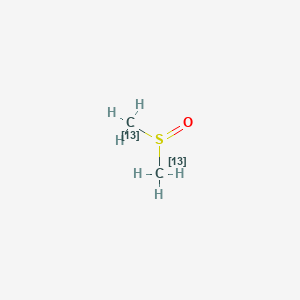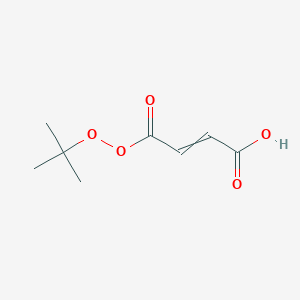![molecular formula C8H13NO B156325 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone CAS No. 133998-51-3](/img/structure/B156325.png)
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone
Vue d'ensemble
Description
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone, also known as ABE, is a chemical compound that has been widely studied for its potential use in scientific research. ABE is a bicyclic ketone that contains a nitrogen atom, making it a heterocyclic compound. This unique structure gives ABE a variety of interesting properties that have made it a popular subject of study in the scientific community.
Mécanisme D'action
The mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to bind to and activate certain receptors in the body, including the kappa opioid receptor.
Effets Biochimiques Et Physiologiques
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone can inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of interesting biological properties that make it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in lab experiments. One of the main limitations is that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is a relatively new compound, and its biological effects are not fully understood.
Orientations Futures
There are several future directions for research on 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have interesting biological properties, and it may be possible to develop new drugs that target these properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone and its effects on the body. Finally, research is needed to explore the potential use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in other scientific research applications, such as in the synthesis of other compounds.
Applications De Recherche Scientifique
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds and as a reagent in chemical reactions. One of the most promising applications of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is in the development of new drugs. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have a variety of interesting biological properties, including anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
133998-51-3 |
|---|---|
Nom du produit |
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(1-azabicyclo[3.1.1]heptan-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-3-2-4-9(5-8)6-8/h2-6H2,1H3 |
Clé InChI |
BRBKYTYAYYUXSL-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)C2 |
SMILES canonique |
CC(=O)C12CCCN(C1)C2 |
Synonymes |
Ethanone, 1-(1-azabicyclo[3.1.1]hept-5-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

